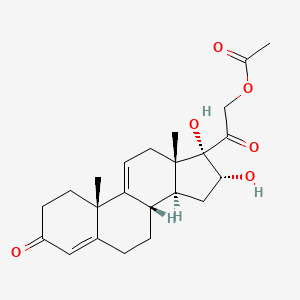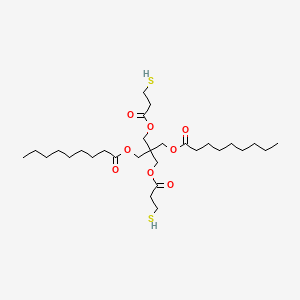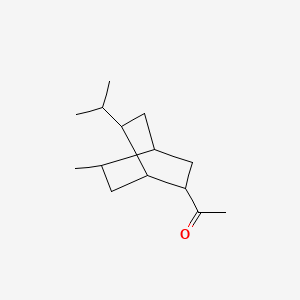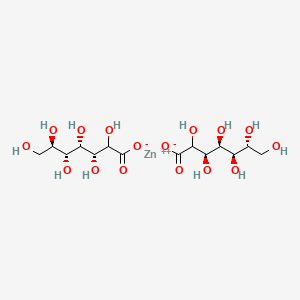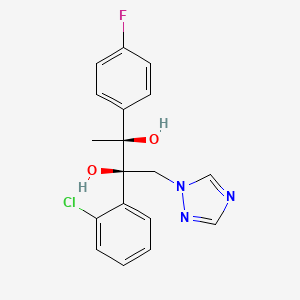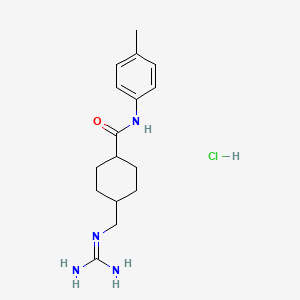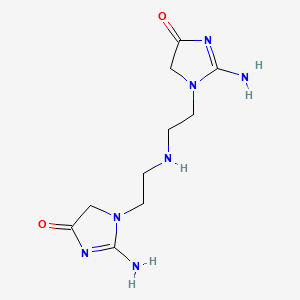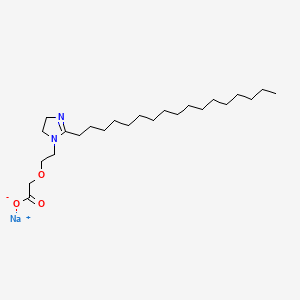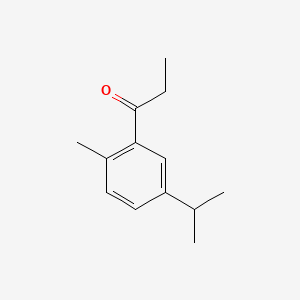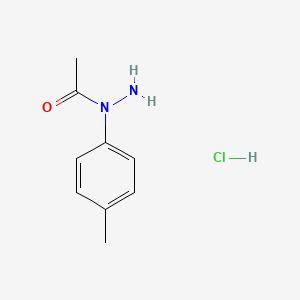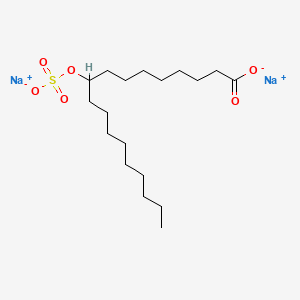![molecular formula C17H21NO2 B12693700 Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 94022-83-0](/img/structure/B12693700.png)
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 301-579-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 301-579-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, esterification, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .
Industrial Production Methods: In industrial settings, the production of EINECS 301-579-5 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality and efficiency. The industrial production methods also incorporate safety measures to handle hazardous chemicals and prevent environmental contamination .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 301-579-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups on the compound .
Wissenschaftliche Forschungsanwendungen
EINECS 301-579-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and drug development. Industrially, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of EINECS 301-579-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
EINECS 301-579-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For instance, compounds with similar functional groups may exhibit different reactivity patterns due to variations in their molecular structures .
List of Similar Compounds:- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Eigenschaften
CAS-Nummer |
94022-83-0 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI-Schlüssel |
NAMUVRSTEVMHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


